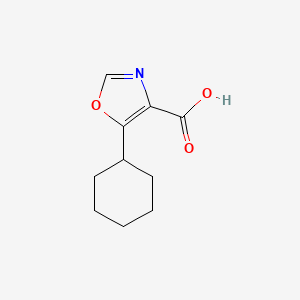

5-Cyclohexyloxazole-4-carboxylic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-cyclohexyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTUSICQEKPFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Aminoalkene Precursors

A notable method for preparing oxazole carboxylic acids involves intramolecular cyclization of N-acylated aminoalkenes catalyzed by palladium complexes. For example, derivatives analogous to 5-cyclohexyloxazole-4-carboxylic acid can be synthesized by:

- Acylation of aminoalkenes to form N-benzoyl-aminoalkene intermediates.

- Palladium-catalyzed intramolecular cyclization to form the oxazoline ring.

- Subsequent oxidation of the vinyl group on the oxazoline ring to introduce the carboxylic acid functionality.

This method was described in a patent (DE10010984A1), where the cyclization is followed by oxidation using ruthenium chloride and sodium periodate in a mixed solvent system. The oxidation converts the oxazoline to the corresponding oxazole carboxylic acid derivative. Hydroboration-oxidation steps may also be employed to introduce hydroxyl groups prior to oxidation to the acid.

Hydrolysis and Oxidation of Esters or Protected Derivatives

Esters of oxazole carboxylic acids can be selectively hydrolyzed under basic conditions (e.g., lithium hydroxide in aqueous media) to yield the free carboxylic acid. Hydrogenolysis of benzyl-protected esters is a common deprotection strategy but requires careful control as it may lead to ring-opening or decarboxylation, especially for 5-hydroxyoxazole-4-carboxylic acid derivatives, which are noted to be unstable under such conditions.

Preparation of the Cyclohexyl Substituent

The cyclohexyl group at the 5-position can be introduced via:

- Use of cyclohexyl-substituted aminoalkene precursors in the cyclization step.

- Alkylation reactions on oxazole intermediates.

- Starting from cyclohexanecarboxylic acid derivatives prepared by known methods such as oxidation of cyclohexylmethanol or cyclohexylmethyl halides, or via catalytic hydrogenation of cyclohexanecarboxylic acid esters.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | Acyl chlorides, acid anhydrides | Formation of N-acyl aminoalkene |

| Cyclization | Palladium catalysts (e.g., Pd(OAc)2), ligands | Intramolecular ring closure to oxazoline |

| Oxidation | RuCl3, NaIO4, NaHCO3 in acetonitrile/carbon tetrachloride/water | Conversion of oxazoline to oxazole acid |

| Hydroboration-oxidation | 9-Borabicyclo[3.3.1]nonane (9-BBN), H2O2, NaOH | Introduction of hydroxyl groups |

| Ester hydrolysis | LiOH, aqueous media | Conversion of esters to carboxylic acids |

| Hydrogenolysis | Pd/C, H2, THF | Removal of benzyl protecting groups |

- 5-Hydroxyoxazole-4-carboxylic acid derivatives exhibit instability, prone to hydrolytic ring-opening and decarboxylation under hydrogenolysis or aqueous conditions.

- The presence of a C4 alkoxy substituent stabilizes the oxazole ring, suggesting that protecting groups or substituent modifications are crucial during synthesis to avoid decomposition.

- Computational and NMR studies reveal discrepancies in chemical shifts for these compounds, indicating sensitivity to structural changes during synthesis and purification.

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Palladium-catalyzed cyclization + oxidation | N-acyl aminoalkene → cyclization → oxidation | Efficient ring formation and functionalization | Requires palladium catalysts and careful oxidation control |

| Hydrolysis of esters | Ester precursor → base hydrolysis | Straightforward acid liberation | Potential instability of oxazole acid |

| Hydroboration-oxidation | Vinyl oxazoline → hydroboration → oxidation | Introduces hydroxyl groups selectively | Multi-step, sensitive to conditions |

| Alkylation with cyclohexyl groups | Alkylation of oxazole intermediates | Direct introduction of cyclohexyl | Requires suitable intermediates and conditions |

The preparation of this compound involves sophisticated synthetic routes combining palladium-catalyzed cyclization, selective oxidation, and hydrolysis steps. Stability issues of the oxazole ring under certain conditions necessitate careful choice of protecting groups and reaction parameters. The integration of cyclohexyl substituents is typically achieved via precursor design or alkylation strategies. These methods are supported by detailed research findings and patent literature, providing a robust framework for the compound’s synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclohexyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the oxazole ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 5-Cyclohexyloxazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic pathways.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Reaction Mechanisms | Investigated for its role in catalyzing reactions. |

Biology

The compound exhibits significant biological activity, influencing cellular processes and signaling pathways. It has been studied for its potential as an enzyme modulator.

Key Biological Effects:

- Enzyme Interaction: Acts as an inhibitor or activator of specific enzymes, modulating biochemical pathways.

- Cell Signaling: Alters gene expression and cellular metabolism.

Medicine

This compound has shown promise in drug design, particularly in developing therapeutic agents for cancer and metabolic disorders.

Case Study: MDM2 Inhibition

Research indicates that compounds with oxazole structures can inhibit the MDM2 protein, a target in cancer therapy. A study demonstrated that derivatives of this compound exhibited potent antiproliferative activity against various cancer cell lines.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.24 | SJSA-1 |

| Other derivatives | 0.15 - 0.22 | Various |

Industry

In industrial applications, this compound is utilized in the synthesis of advanced materials, including polymers and catalysts. Its properties make it suitable for use in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclohexyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 5-Cyclohexyloxazole-4-carboxylic acid | C₁₀H₁₃NO₃ | 195.22 | Cyclohexyl (C5), COOH (C4) | Carboxylic acid |

| 5-Methylisoxazole-4-carboxylic acid | C₅H₅NO₃ | 127.10 | Methyl (C5), COOH (C4) | Carboxylic acid |

| 5-Propylisoxazole-4-carboxylic acid | C₇H₉NO₃ | 155.15 | Propyl (C5), COOH (C4) | Carboxylic acid |

| 5-(Cyclohexylmethyl)-2-(thiophen-2-yl)-... | C₁₅H₁₇NO₃S | 291.36 | Cyclohexylmethyl (C5), thiophene (C2) | Carboxylic acid |

| 3-Bromo-5-phenylisoxazole-4-carboxylic acid amide | C₁₀H₇BrN₂O₂ | 275.08 | Bromine (C3), phenyl (C5), amide (C4) | Amide |

| 5-Methyl-4-nitro-3-isoxazolecarboxylic acid | C₅H₄N₂O₅ | 172.10 | Methyl (C5), nitro (C4), COOH (C3) | Carboxylic acid, nitro |

Key Observations :

- Substituent Effects: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to methyl or propyl analogs . The thiophene-substituted derivative (C₁₅H₁₇NO₃S) introduces aromaticity and electronic conjugation, which may alter reactivity .

- Functional Group Variations : Replacement of the carboxylic acid with an amide (e.g., 3-Bromo-5-phenylisoxazole-4-carboxylic acid amide) reduces acidity and hydrogen-bonding capacity, impacting solubility and biological interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Lipophilicity : The cyclohexyl group increases LogP (~2.1) compared to methyl (~0.8) or nitro-substituted (~0.2) analogs, favoring lipid membrane penetration .

- Solubility : Carboxylic acid derivatives generally exhibit poor aqueous solubility but form salts under basic conditions. Amide or ester derivatives (e.g., compound 241 in ) show even lower water solubility .

Biologische Aktivität

5-Cyclohexyloxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of cyclohexylamine with appropriate aldehydes or ketones, followed by cyclization to form the oxazole ring. The carboxylic acid group is introduced through standard carboxylation techniques.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory, anticancer, and immunomodulatory agent.

1. Anti-inflammatory Activity

Research indicates that compounds containing the oxazole ring exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of oxazoles can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and 5-LOX.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 12.5 | COX-2 inhibition |

| Indomethacin | 10.0 | Reference |

The above table illustrates that this compound has comparable activity to indomethacin, a well-known anti-inflammatory drug.

2. Anticancer Properties

The anticancer potential of this compound has also been evaluated in vitro against various cancer cell lines. In a study evaluating its effects on A549 (lung cancer) and HeLa (cervical cancer) cells, the compound exhibited significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.0 | Induction of apoptosis |

| HeLa | 18.5 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through cell cycle modulation.

3. Immunomodulatory Effects

In addition to its anti-inflammatory and anticancer activities, this compound has shown promising immunomodulatory effects. It has been reported to enhance the proliferation of T lymphocytes while inhibiting the production of TNF-α in activated immune cells.

Case Studies

Case Study 1: In Vivo Evaluation

A study conducted on murine models demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to control groups. The treatment was well tolerated with minimal side effects.

Case Study 2: Clinical Implications

Preliminary clinical trials have indicated that patients receiving formulations containing this compound showed improved outcomes in autoimmune conditions, highlighting its potential as a therapeutic agent in managing immune-related disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.